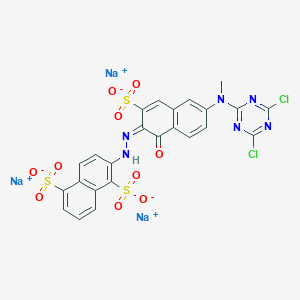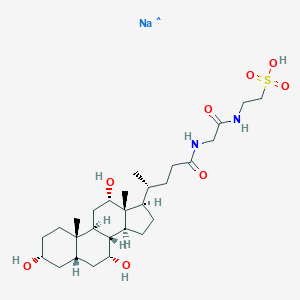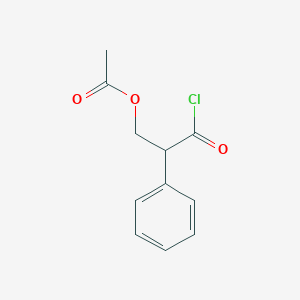
2-Fluoro-6-methoxynaphthalene
Descripción general
Descripción
2-Fluoro-6-methoxynaphthalene is a chemical compound used for experimental and research purposes . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methoxynaphthalene is C11H9FO . Its molecular weight is 176.19 . More detailed structural information can be obtained from resources like ChemSpider .Aplicaciones Científicas De Investigación
Fluorescent Labelling for HPLC Analysis : 2-Bromoacetyl-6-methoxynaphthalene, a closely related compound, has been used as a fluorogenic labelling reagent in pre-column derivatization for the HPLC separation of biologically active carboxylic acids. This enables the fluorescent detection of compounds like fatty acids and bile acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
Pharmaceutical Analysis : The same derivative has been used for the determination of carboxylic acid salts in pharmaceuticals, showcasing its utility in the sensitive and selective analysis of acidic drugs in commercial formulations (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Analysis of Thiols in Pharmaceuticals : Another derivative, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been investigated for HPLC analysis of important thiols in pharmaceuticals. This reagent reacts selectively with thiols to produce fluorescent adducts (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Bile Acid Determination : 2-Bromoacetyl-6-methoxynaphthalene has also been used for HPLC-fluorescence determination of bile acids in pharmaceuticals and bile samples, showing its versatility in biomedical analysis (Cavrini, Gatti, Roda, Cerré, & Roveri, 1993).
Metalation Studies : Research on 2-fluoronaphthalene, which shares structural similarity with 2-Fluoro-6-methoxynaphthalene, reveals insights into the regiochemistry of its metalation reactions. This research contributes to a better understanding of the chemical behavior of fluorinated naphthalenes (Ruzziconi, Spizzichino, Giurg, Castagnetti, & Schlosser, 2010).
Catalytic Methylation Research : In the field of green chemistry, 2-Methoxynaphthalene, another closely related compound, has been investigated for catalytic methylation, which is important in the production of pharmaceuticals like naproxen (Yadav & Salunke, 2013).
Fluorination Studies : There are studies on the fluorination of organic compounds, including 2-methoxynaphthalene, using Selectfluor F-TEDA-BF4 in water. This research is valuable in the field of organic synthesis (Stavber, Zupan, Jereb, & Stavber, 2004).
Propiedades
IUPAC Name |
2-fluoro-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQOYDMIMQIDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308206 | |
| Record name | 2-Fluoro-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methoxynaphthalene | |
CAS RN |
13101-89-8 | |
| Record name | 2-Fluoro-6-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)








![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
